molecular formula C26H40N2O2 B11942856 3-Methyl-4-palmitoyl-1-phenyl-1H-pyrazol-5(4H)-one CAS No. 116655-21-1

3-Methyl-4-palmitoyl-1-phenyl-1H-pyrazol-5(4H)-one

Cat. No.: B11942856
CAS No.: 116655-21-1
M. Wt: 412.6 g/mol
InChI Key: BPBARANNQPPDJM-UHFFFAOYSA-N
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Description

3-Methyl-4-palmitoyl-1-phenyl-1H-pyrazol-5(4H)-one is an organic compound belonging to the pyrazolone family This compound is characterized by a pyrazolone ring substituted with a methyl group at the third position, a palmitoyl group at the fourth position, and a phenyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-palmitoyl-1-phenyl-1H-pyrazol-5(4H)-one typically involves the following steps:

    Formation of the pyrazolone ring: This can be achieved by the reaction of hydrazine with an appropriate β-keto ester.

    Introduction of the methyl group: Methylation can be carried out using methyl iodide in the presence of a base such as potassium carbonate.

    Phenylation: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and aluminum chloride as a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-Methyl-4-palmitoyl-1-phenyl-1H-pyrazol-5(4H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-4-palmitoyl-1-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-1-phenyl-1H-pyrazol-5(4H)-one: Lacks the palmitoyl group, which may affect its solubility and biological activity.

    3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one: Lacks the palmitoyl group, which may influence its chemical reactivity and applications.

    3-Methyl-4-acetyl-1-phenyl-1H-pyrazol-5(4H)-one: Contains an acetyl group instead of a palmitoyl group, leading to different physical and chemical properties.

Uniqueness

The presence of the palmitoyl group in 3-Methyl-4-palmitoyl-1-phenyl-1H-pyrazol-5(4H)-one imparts unique properties such as increased hydrophobicity and potential for interaction with lipid membranes, distinguishing it from other similar compounds.

Properties

CAS No.

116655-21-1

Molecular Formula

C26H40N2O2

Molecular Weight

412.6 g/mol

IUPAC Name

4-hexadecanoyl-5-methyl-2-phenyl-4H-pyrazol-3-one

InChI

InChI=1S/C26H40N2O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-18-21-24(29)25-22(2)27-28(26(25)30)23-19-16-15-17-20-23/h15-17,19-20,25H,3-14,18,21H2,1-2H3

InChI Key

BPBARANNQPPDJM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)C1C(=NN(C1=O)C2=CC=CC=C2)C

Origin of Product

United States

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